molecular formula C20H19N3O5 B11999698 1-ethyl-4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide

1-ethyl-4-hydroxy-2-oxo-N'-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11999698
M. Wt: 381.4 g/mol
InChI Key: HDWQDQVEGZVMHR-UHFFFAOYSA-N
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Description

1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an ethyl group, a hydroxy group, an oxo group, and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.

    Hydroxy and Oxo Group Addition: The hydroxy and oxo groups can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Phenoxyacetyl Group Addition: The phenoxyacetyl group can be introduced through an acylation reaction using phenoxyacetyl chloride and a base.

    Formation of the Carbohydrazide: The final step involves the reaction of the intermediate product with hydrazine hydrate to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of a quinoline derivative with a carbonyl group.

    Reduction: Formation of a quinoline derivative with a hydroxy group.

    Substitution: Formation of quinoline derivatives with various substituents replacing the phenoxyacetyl group.

Scientific Research Applications

1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: Lacks the phenoxyacetyl group, which may result in different chemical reactivity and biological activity.

    1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide: Similar structure but with variations in the substituents, leading to different properties.

Uniqueness

1-ethyl-4-hydroxy-2-oxo-N’-(phenoxyacetyl)-1,2-dihydroquinoline-3-carbohydrazide is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

1-ethyl-4-hydroxy-2-oxo-N'-(2-phenoxyacetyl)quinoline-3-carbohydrazide

InChI

InChI=1S/C20H19N3O5/c1-2-23-15-11-7-6-10-14(15)18(25)17(20(23)27)19(26)22-21-16(24)12-28-13-8-4-3-5-9-13/h3-11,25H,2,12H2,1H3,(H,21,24)(H,22,26)

InChI Key

HDWQDQVEGZVMHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)COC3=CC=CC=C3)O

Origin of Product

United States

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